Product packaging for 3-Amino-4(3H)-quinazolinone(Cat. No.:CAS No. 14663-46-8)

3-Amino-4(3H)-quinazolinone

Cat. No.: B084453
CAS No.: 14663-46-8
M. Wt: 161.16 g/mol
InChI Key: XZRJWCFKYOZVIH-UHFFFAOYSA-N
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Description

3-Amino-4(3H)-quinazolinone (CAS 14663-46-8) is a high-value chemical synthon designed for advanced medicinal chemistry and drug discovery research. This compound features a reactive 3-amino group and is a derivative of the privileged quinazolinone scaffold, a structure known for its wide spectrum of biological activities and presence in over 150 naturally occurring alkaloids . As a key intermediate, this molecule is primarily used to construct more complex, bioactive heterocyclic systems. The reactive amino group attached to the nitrogen at position 3 is a crucial functional handle, allowing researchers to link diverse aromatic and heteroaromatic moieties in the form of Schiff bases or amides, thereby creating novel compounds for biological screening . This versatility makes it an essential building block in the synthesis of potential therapeutic agents. Quinazolinone derivatives, including those derived from 3-amino synthons, are extensively investigated for their potent antimicrobial and anticancer properties . Recent studies have also highlighted the DNA-binding and photo-disruptive capabilities of certain 3-aminoquinazolinone derivatives, suggesting their potential as lead compounds for developing novel photo-chemo or photodynamic therapeutics . The quinazolinone core is known to interact with diverse biological targets, including protein kinases and dihydrofolate reductase, underlining its significance in pharmacological research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B084453 3-Amino-4(3H)-quinazolinone CAS No. 14663-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinazolin-4-one
Source PubChem
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InChI

InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRJWCFKYOZVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163424
Record name 4(3H)-Quinazolinone, 3-amino-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14663-46-8
Record name 3-Amino-4(3H)-quinazolinone
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Record name 4(3H)-Quinazolinone, 3-amino-
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Biological Activities and Pharmacological Relevance of 3 Amino 4 3h Quinazolinone Derivatives

Antimicrobial Activities

Derivatives of 3-amino-4(3H)-quinazolinone are a prominent class of compounds investigated for their antimicrobial properties. Extensive research has demonstrated that modifications to this core structure can yield potent agents with a broad spectrum of activity against various pathogenic microorganisms. nih.govtandfonline.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been widely documented, with many analogs exhibiting moderate to significant activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net The versatility of the quinazolinone ring allows for chemical modifications that influence the potency and spectrum of this antibacterial action. omicsonline.org

Numerous studies have confirmed the efficacy of this compound derivatives against Gram-positive bacteria. In general, the inhibitory activity of these compounds is often higher against Gram-positive strains compared to Gram-negative ones. tandfonline.com

For instance, a series of novel 2-methyl-3-(1'3'4-thiadiazole-2-yl)-4-(3H) quinazolinones demonstrated notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. omicsonline.org Similarly, the parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, showed moderate activity against S. aureus and Bacillus cereus. frontiersin.org Further studies on 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, specifically thioureide and carbohydrazide (B1668358) analogs, revealed excellent activity against the Gram-positive bacteria tested. tandfonline.com One investigation found that a synthesized amino acid derivative of quinazolinone was particularly active against Streptococcus pyogenes and Staphylococcus aureus. researchgate.net Another study synthesized a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones which were evaluated for their antibacterial properties. researchgate.net

Compound TypeGram-Positive Bacteria TestedObserved ActivityReference
2-Methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H) quinazolinonesStaphylococcus aureus, Bacillus subtilisActive omicsonline.org
2-Phenyl-3-amino quinazoline-4(3H)-oneStaphylococcus aureus, Bacillus cereusModerate frontiersin.org
6-Iodo-2-phenylquinazolin-4(3H)-one Thioureide DerivativesGram-positive panelExcellent tandfonline.com
Quinazolinone Amino Acid Derivative (5a)Streptococcus pyogenes, Staphylococcus aureusActive researchgate.net
Quinazolinone Schiff Base (4e)Staphylococcus aureusPotent (MIC: 32 µg/mL) nih.gov

While often more potent against Gram-positive organisms, many this compound derivatives also exhibit significant activity against Gram-negative bacteria. tandfonline.com Research has focused on structural modifications to enhance efficacy against these more resistant pathogens.

New derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one were tested for in-vitro antibacterial activity against Escherichia coli and Proteus mirabilis, showing moderate to good results. sapub.org In another study, synthesized quinazolinone derivatives showed good activity against E. coli and P. aeruginosa. biomedpharmajournal.org A specific peptide derivative of quinazolinone was found to be particularly active against Pseudomonas aeruginosa and Escherichia coli. researchgate.net Furthermore, certain Schiff base derivatives have demonstrated high potency; for example, compound 4e was highly active against P. aeruginosa (MIC 32 µg/mL), while compounds 4e and 4m showed the highest activities against E. coli (MIC 128 µg/mL). nih.gov Some 2,3-disubstituted (3H)-quinazolinone derivatives have also been reported to possess mild to high antibacterial effects, especially against Gram-negative bacteria. nih.gov

Compound TypeGram-Negative Bacteria TestedObserved ActivityReference
3-Amino-2-methyl-quinazolin-4(3H)-one derivativesEscherichia coli, Proteus mirabilisModerate to good sapub.org
6-Bromo-quinazolinone derivativesEscherichia coli, Pseudomonas aeruginosaGood biomedpharmajournal.org
Quinazolinone Peptide Derivative (5c)Pseudomonas aeruginosa, Escherichia coliActive researchgate.net
Quinazolinone Schiff Base (4e)Pseudomonas aeruginosaPotent (MIC: 32 µg/mL) nih.gov
Quinazolinone Schiff Bases (4e, 4m)Escherichia coliPotent (MIC: 128 µg/mL) nih.gov
2,3-Disubstituted (3H)-quinazolinonesGram-negative panelMild to high nih.gov

The antibacterial activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into more potent antibacterial agents.

Modifications on the core quinazolinone structure significantly impact the biological activity profile. For instance, the introduction of a methoxy (B1213986) (–OCH3) group into the phenyl ring at the 2-position of the quinazolinone was found to reduce antibacterial activity against both Gram-positive and Gram-negative strains. frontiersin.org Conversely, the presence of an iodine atom at the 6-position, as seen in 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, was part of a scaffold that produced excellent broad-spectrum activity. tandfonline.com

The substituent on the phenyl ring has been shown to exert a significant influence on the antibacterial profile. nih.gov For example, compounds with methoxy and methyl-substituted rings were found to be more active molecules compared to those with other electron-donating or withdrawing groups. nih.gov The presence of chloro groups has also been associated with good antimicrobial activity in many cases. nih.gov

The 3-amino group is a key functional handle for introducing chemical diversity and modulating biological activity. Its conversion into various functional groups, such as Schiff bases (azomethines), thioureides, carbohydrazides, and peptides, has been a successful strategy for generating potent antibacterial agents. sapub.orgtandfonline.comresearchgate.net

The reaction of the 3-amino group with various aromatic aldehydes to form Schiff bases is a common modification. nih.gov Studies have shown that substituting a heteryl group (like a furfurylidene ring) at this aldimine position can significantly increase antibacterial activity against all tested pathogens. frontiersin.org The synthesis of amino acid and dipeptide derivatives by coupling them to the quinazolinone nucleus has also yielded compounds with moderate to significant antibacterial activity. researchgate.net In one study, a peptide derivative demonstrated potency comparable to the standard drug ciprofloxacin (B1669076) against all bacterial strains tested. researchgate.net Similarly, converting the 3-amino function into thioureido analogs led to derivatives with excellent broad-spectrum antimicrobial activity. tandfonline.com

Structure-Activity Relationships (SAR) for Antibacterial Potency

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties, positioning them as a scaffold of interest in the development of new antimycotic agents.

Numerous studies have highlighted the effectiveness of this compound derivatives against a range of pathogenic fungal strains. For instance, certain novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro antifungal activity. One such derivative exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/ml against Candida albicans and 0.78 µg/ml against Aspergillus flavus. acgpubs.org Another study synthesized a series of 4(3H)-quinazolinones, with most of the compounds demonstrating potent activity against both Candida albicans and Candida glabrata. acgpubs.org

Research into 1,2,4-triazolo[1,5-a]quinazolinone, a related fused heterocyclic system, also revealed significant antifungal potential. One synthesized compound was a good inhibitor against Aspergillus niger with an MIC value of 15 mg/mL, comparable to the standard antibiotic fluconazole. However, it displayed moderate activity against Candida albicans (MIC of 7.5 mg/mL) and Aspergillus flavus (MIC of 15 mg/mL). nih.gov

Furthermore, a series of new 2,3-disubstituted (3H)-quinazolinone derivatives were synthesized and evaluated for their antifungal effects. All tested fungal strains were reported to be sensitive to these compounds. nih.gov In a different study, a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative was identified as a potent in vitro antifungal agent with MICs of 18.3 ± 0.6 µg/mL against Aspergillus fumigatus and 26.1 ± 0. 5 µg/mL against Candida albicans. nih.gov

The table below summarizes the antifungal activity of selected this compound derivatives against various fungal strains.

Compound/DerivativeFungal StrainActivity (MIC)Reference
6,8-dibromo-4(3H)quinazolinone derivativeCandida albicans1.56 µg/ml acgpubs.org
6,8-dibromo-4(3H)quinazolinone derivativeAspergillus flavus0.78 µg/ml acgpubs.org
1,2,4-Triazolo[1,5-a]quinazolinoneAspergillus niger15 mg/mL nih.gov
1,2,4-Triazolo[1,5-a]quinazolinoneCandida albicans7.5 mg/mL nih.gov
1,2,4-Triazolo[1,5-a]quinazolinoneAspergillus flavus15 mg/mL nih.gov
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneAspergillus fumigatus18.3 ± 0.6 µg/mL nih.gov
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneCandida albicans26.1 ± 0. 5 µg/mL nih.gov

Structure-Activity Relationship (SAR) studies provide insights into the chemical features that influence the antifungal efficacy of this compound derivatives. Research has shown that the introduction of an electron-withdrawing group onto the benzene (B151609) ring of the quinazolinone scaffold can significantly enhance antifungal activity when compared to an electron-donating group. nih.gov This suggests that the electronic properties of the substituents on the quinazolinone core play a crucial role in their interaction with fungal targets.

Further investigations into the SAR of these compounds are essential for the rational design of more potent and selective antifungal agents.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of this compound have shown promise in this area.

Several studies have documented the in vitro activity of this compound derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. In one study, a series of 2,3-disubstituted quinazolin-4(1H)-ones were screened, and two compounds, 3g and 3h, exhibited potent anti-TB activity with MIC values of 2.15 and 0.75 μM, respectively. rsc.org

Another investigation of 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that compounds with a di-substituted aryl moiety (containing electron-withdrawing halogens) at the 2-position of the quinazoline (B50416) scaffold were the most active against the susceptible H37Rv strain, with a MIC value of 2 µg/mL. nih.gov Furthermore, a compound with an imidazole (B134444) ring at the 2-position of the dihydroquinazolin-4(1H)-one scaffold also demonstrated significant inhibitory action against the susceptible H37Rv strain with a MIC value of 4 µg/mL. nih.gov

A series of [2-phenyl-3-[(E)-(1- phenyl ethylidene)amino]quinazolin-4(3H)-one] derivatives were synthesized and tested for their antitubercular activity. All the synthesized compounds showed good results at a concentration of 100µg/ml, with one compound being sensitive at 50µg/ml. ijprajournal.com Additionally, a series of 4-anilinoquinazolines were screened, and some compounds began to inhibit Mtb growth at higher concentrations. nih.gov

The table below presents the antitubercular activity of selected this compound derivatives.

Compound/DerivativeMtb StrainActivity (MIC)Reference
2,3-disubstituted quinazolin-4(1H)-one (3g)H37Rv2.15 μM rsc.org
2,3-disubstituted quinazolin-4(1H)-one (3h)H37Rv0.75 μM rsc.org
2,3-dihydroquinazolin-4(1H)-one (di-substituted aryl at 2-position)H37Rv2 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (imidazole ring at 2-position)H37Rv4 µg/mL nih.gov
[2-phenyl-3-[(E)-(1- phenyl ethylidene)amino]quinazolin-4(3H)-one] derivativeNot Specified100 µg/ml (good activity) ijprajournal.com

Anticancer / Antitumor Activities

The this compound scaffold has been extensively investigated for its potential in cancer therapy, with numerous derivatives exhibiting significant cytotoxic effects against various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

A wide array of this compound derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines.

One study synthesized twenty 3-methylenamino-4(3H)-quinazolone derivatives. Among them, compound 5 (2-chloro-6-fluorobenzylidene) showed good cytotoxic activity against the RD (rhabdomyosarcoma) cell line with an IC50 value of 14.65 μM. nih.gov Compounds 6 (benzo[d] researchgate.netresearchgate.netdioxol-5-ylmethylene) and 7 (4-bromo-2-hydroxybenzylidene) displayed good cytotoxic activity against the MDA-MB-231 (human breast cancer) cell line with IC50 values of 10.62 and 8.79 μM, respectively. nih.gov Notably, these three compounds exhibited weak cytotoxic activity against the normal cell line LLC-PK1, suggesting selective cytotoxicity towards cancer cells. nih.gov

In another study, a group of quinazolinone-thiazole hybrids were prepared. Compound A3 efficiently inhibited the growth of all tested cell lines in a dose-dependent manner, with IC50 values of 10 µM, 10 µM, and 12 µM on PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells, respectively. nih.gov

Furthermore, two separate families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, comprising 57 compounds, were screened against a broad panel of human cancer cell lines. rsc.org Several of these analogues, including 2-styrylquinazolin-4(3H)-one 51, 2-(4-hydroxystyryl)quinazolin-4(3H)-one 63, 2-(2-methoxystyryl)quinazolin-4(3H)-one 64, and 2-(3-methoxystyryl)quinazolin-4(3H)-one 65, exhibited sub-μM potency growth inhibition values. rsc.org

The table below summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
3-methylenamino-4(3H)-quinazolone (Compound 5)RD (rhabdomyosarcoma)14.65 μM nih.gov
3-methylenamino-4(3H)-quinazolone (Compound 6)MDA-MB-231 (breast cancer)10.62 μM nih.gov
3-methylenamino-4(3H)-quinazolone (Compound 7)MDA-MB-231 (breast cancer)8.79 μM nih.gov
Quinazolinone-thiazole hybrid (Compound A3)PC3 (prostate cancer)10 µM nih.gov
Quinazolinone-thiazole hybrid (Compound A3)MCF-7 (breast cancer)10 µM nih.gov
Quinazolinone-thiazole hybrid (Compound A3)HT-29 (colon cancer)12 µM nih.gov
2-styrylquinazolin-4(3H)-one (Compound 51)Multiple cell linesSub-μM rsc.org
2-(4-hydroxystyryl)quinazolin-4(3H)-one (Compound 63)Multiple cell linesSub-μM rsc.org
2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64)Multiple cell linesSub-μM rsc.org
2-(3-methoxystyryl)quinazolin-4(3H)-one (Compound 65)Multiple cell linesSub-μM rsc.org
Inhibition of Cell Proliferation

A hallmark of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. For instance, a series of novel quinazolinone derivatives fused with imidazolone (B8795221) showed significant anticancer activities against cervical (HeLa), breast (MCF-7), leukemia (HL-60), and hepatocellular carcinoma (HepG2) cell lines. One of the most active compounds in this series, featuring an electron-donating methoxy group, exhibited threefold more potent activity against MCF-7 than the standard drug cisplatin (B142131).

Similarly, newly synthesized 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor activity, with some even surpassing the efficacy of the standard drug Doxorubicin against the tested cell lines. The MCF-7 cell line was found to be particularly sensitive to these derivatives.

Furthermore, a novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). This highlights the potential of these compounds to overcome drug resistance, a major challenge in cancer therapy.

Compound TypeCancer Cell LinesNotable Findings
Quinazolinone-imidazolone hybridsHeLa, MCF-7, HL-60, HepG2A derivative with a methoxy group was 3x more potent than cisplatin against MCF-7.
2,3-disubstituted-6-iodo-3H-quinazolin-4-onesMCF-7, HeLa, HepG2, HCT-8Some compounds showed broader and better activity than Doxorubicin.
BIQO-19Non-small cell lung cancer (NSCLC)Effective against EGFR-TKI-resistant cell lines.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability to induce apoptosis is a key characteristic of many effective anticancer drugs. This compound derivatives have been shown to trigger this process in cancer cells.

For example, a novel quinazoline derivative, 04NB-03, was found to effectively suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells by inducing apoptosis in a concentration- and time-dependent manner. Mechanistic studies revealed that this induction of apoptosis was dependent on the accumulation of endogenous reactive oxygen species (ROS).

Another study on novel 4-aminoquinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the inhibition of the PI3Kα signaling pathway. The inhibition of this pathway is known to affect crucial regulators of mitochondrial apoptosis.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental aspect of cancer. Several this compound derivatives have been found to exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing.

The aforementioned quinazoline derivative, 04NB-03, was observed to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells, in addition to inducing apoptosis. This G2/M arrest was also found to be dependent on the generation of reactive oxygen species.

Similarly, a new quinazolin-4(3H)-one derivative, BIQO-19, was shown to significantly induce G2/M phase arrest in EGFR-TKI-resistant H1975 non-small cell lung cancer cells, which subsequently led to apoptosis. This effect was linked to the inhibition of Aurora Kinase A.

Mechanisms of Action in Anticancer Therapy

The anticancer effects of this compound derivatives are mediated through various mechanisms of action at the molecular level.

Target Recognition and Protein Inhibition (e.g., AKT1, Tubulin Polymerization, EGFR-tyrosine kinase)

AKT1 Inhibition: The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its overactivation is common in many cancers. Certain quinazolinone derivatives have been identified as potential inhibitors of AKT1. A molecular docking study suggested that newly synthesized quinazolinone derivatives could act as drug candidates for cancer therapy through their potential inhibition of the Homo sapiens AKT1 protein.

Tubulin Polymerization Inhibition: Microtubules, which are formed by the polymerization of tubulin, are essential for cell division. Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy. Several 2-styryl-quinazolin-4(3H)-one derivatives have been identified as a new class of antimitotic anticancer agents that inhibit tubulin polymerization. These compounds have shown in vivo tumor growth inhibitory activity in various cancer models. Furthermore, quinazolinone-amino acid hybrids have been developed as dual inhibitors of both EGFR kinase and tubulin polymerization.

EGFR-tyrosine kinase Inhibition: The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase receptor family and plays a crucial role in cell growth and proliferation. Overexpression of EGFR is implicated in numerous cancers. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. Many this compound derivatives have been designed and synthesized as potent inhibitors of EGFR-tyrosine kinase. For instance, a series of quinazolin-4(3H)-one derivatives showed potent inhibitory activity against multiple tyrosine kinases, including EGFR. Docking studies revealed that these compounds can act as ATP-competitive type-I inhibitors against the EGFR kinase enzyme. nih.gov

DNA Photo-Disruptive Activity

Some 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have demonstrated the ability to cause DNA damage upon exposure to ultraviolet (UV) light. A study found that several of these compounds were photo-active towards plasmid DNA under UVB irradiation, and some were also active under UVA irradiation. The presence of nitro and halogen substituents on the quinazolinone ring was found to be important for this photo-activity. This property suggests that these compounds could potentially be developed as agents for photochemotherapy or photodynamic therapy, where their cytotoxic effects are activated by light at the tumor site.

SAR for Anticancer Potency

The structure-activity relationship (SAR) of this compound derivatives provides valuable insights for the design of more potent and selective anticancer agents.

The anticancer activity is significantly influenced by the nature and position of substituents on the quinazolinone core. For instance, in a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones, the most potent cytotoxic results were obtained with compounds bearing allyl and/or benzyl (B1604629) groups at positions 2 and/or 3 of the quinazoline nucleus.

In another study, the introduction of an electron-donating methoxy group at the para position of a phenyl ring attached to an imidazolone fused to the quinazolinone core resulted in a highly potent compound. Conversely, the presence of an electron-withdrawing group at position 4 of a phenacyl group linked to a 2-mercapto-3H-quinazolin-4-one was found to be favorable for antitumor activity.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have shown considerable promise as anti-inflammatory and analgesic agents, with numerous studies validating their efficacy in various preclinical models.

In Vivo and In Vitro Evaluation

The anti-inflammatory potential of this compound derivatives has been extensively evaluated using both in vivo and in vitro models. A common in vivo method, the carrageenan-induced paw edema test in rats, has been employed to assess the ability of these compounds to reduce acute inflammation. For instance, a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. One notable compound, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1), demonstrated a significant 60.00% inhibition of paw edema, comparable to the standard drug diclofenac (B195802) sodium, which showed 65.11% inhibition ajol.info. Further studies on other series of 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives reported anti-inflammatory activity with edema inhibition ranging from 16.3% to 36.3% acgpubs.org.

Analgesic activity is often evaluated alongside anti-inflammatory effects. The tail-flick technique and the p-benzoquinone-induced writhing test in mice are standard in vivo assays for this purpose. The compound AS1 also exhibited potent analgesic activity, with a 63.89% increase in pain threshold in the tail-flick test, which was comparable to the 62.04% activity of diclofenac sodium ajol.info. In another study, a series of 3-methyl-4(3H)quinazolinone derivatives were assessed for their analgesic effects using the p-benzoquinone-induced writhing test, and the results were consistent with their anti-inflammatory activities nih.gov.

CompoundTest ModelResultReference CompoundResult (Reference)
3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1)Carrageenan-induced paw edema (rat)60.00% inhibitionDiclofenac sodium65.11% inhibition
3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1)Tail-flick test (mouse)63.89% activityDiclofenac sodium62.04% activity
2-methyl-3-(arylidene-amino)-4(3H)- quinazolinone derivativesCarrageenan-induced paw edema (rat)16.3% - 36.3% inhibition--
3-methyl-4(3H)quinazolinone derivativesp-benzoquinone-induced writhing (mouse)Significant analgesic activity--

Selective COX-2 Inhibition

A significant mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some this compound derivatives have been specifically investigated for their ability to selectively inhibit COX-2 over COX-1, a desirable trait that can reduce gastrointestinal side effects associated with non-selective NSAIDs.

In one study, novel quinazolinone derivatives conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide were synthesized and evaluated as selective COX-2 inhibitors. The results indicated that these new series of compounds exhibited superior COX-2 selectivity compared to previously reported quinazolinones nih.gov. For example, compounds 4b , 7c , and 13b showed in vivo anti-inflammatory activity similar to celecoxib (B62257), a known selective COX-2 inhibitor nih.gov. Another investigation into 2,3-disubstituted 4(3H)-quinazolinone derivatives identified compounds 4 and 6 as potent COX-2 inhibitors with IC50 values of 0.33 µM and 0.40 µM, respectively, and high selectivity indices (>303.0 and >250.0), comparable to celecoxib (IC50 0.30 µM, SI >333) researchgate.net.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
4 >1000.33>303.0
6 >1000.40>250.0
Celecoxib (Reference) >1000.30>333

Other Significant Biological Activities

Beyond their anti-inflammatory and analgesic properties, derivatives of this compound have demonstrated a range of other important biological activities, including anticonvulsant, antimalarial, and antiviral effects.

Anticonvulsant Activity

The central nervous system activity of quinazolinone derivatives has been a subject of interest since the discovery of methaqualone. Modern research has focused on developing derivatives with potent anticonvulsant activity and a better safety profile. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents are the primary screening methods to identify potential antiepileptic drugs.

Several studies have reported the anticonvulsant potential of this compound derivatives. In one study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones were synthesized and screened for their anticonvulsant activity using the MES method, with some compounds showing moderate to significant activity compared to diazepam nih.gov. Another investigation of novel N-substituted-6-fluoro-quinazoline-4-amine derivatives identified three compounds (5b , 5c , and 5d ) with high anticonvulsant activities in both scPTZ and MES tests, and with ED50 values (152, 165, and 140 mg/kg, respectively) lower than the reference drugs methaqualone and valproate mdpi.com. Furthermore, a study on 2-substituted 3-aryl-4(3H)-quinazolinones found that compounds 6l and 8i provided good protection against both MES- and scMet-induced seizures mdma.ch.

CompoundTest ModelProtection (%)ED50 (mg/kg)
5b scPTZ & MES-152
5c scPTZ & MES-165
5d scPTZ & MES-140
QNM-1, 2, 4, 6, 9, 11, 13, 15 MESProtection at 30 min-
8, 13, 19 scPTZ100%-

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium has created an urgent need for new antimalarial agents. Quinazolinone derivatives have been explored as a potential source of novel antimalarial drugs. The in vivo 4-day suppressive test against Plasmodium berghei in mice is a standard model for evaluating the efficacy of potential antimalarial compounds.

Several 2,3-disubstituted-4(3H)-quinazolinones have shown promising in vivo antimalarial activity. In one study, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones were synthesized and evaluated against P. berghei. Four compounds (IIIc , IVa , IVb , and IVf ) exhibited significant activity, with compound IVa being the most potent longdom.orglongdom.org. Specifically, at a dose of 40 mg/kg, compounds IIIc , IVa , IVb , and IVf showed percent suppressions of 70.7%, 78.4%, 60.6%, and 71.6%, respectively longdom.org. Another study on 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine (B1672321) also demonstrated antimalarial activity against P. berghei in mice nih.gov. Among these, compound 5a was found to be highly effective, producing 100% cures at a dose of 50 mg/kg nih.gov.

CompoundParasite StrainIn Vivo ModelPercent Suppression (%)
IIIc P. bergheiMouse70.7
IVa P. bergheiMouse78.4
IVb P. bergheiMouse60.6
IVf P. bergheiMouse71.6
8 P. berghei ANKAMouse70.01
10 P. berghei ANKAMouse74.18

Antiviral Activity

The broad biological spectrum of this compound derivatives also extends to antiviral activity. Researchers have investigated their efficacy against a range of viruses. For example, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV) in vivo mdpi.com.

More recently, with the global threat of emerging viral diseases, research has intensified in this area. A series of tri-substituted quinazolinone compounds were found to exhibit potent antiviral activities against both Zika virus (ZIKV) and Dengue virus (DENV) nih.gov. Compounds 22 , 27 , and 47 showed broad and potent activities against both viruses with EC50 values as low as 86 nM and no significant cytotoxicity nih.gov. Specifically, compound 27 inhibited ZIKV replication in Vero cells with an EC50 of 180 nM and in human glioblastoma U87 cells with an EC50 of 100 nM nih.gov.

CompoundVirusCell LineEC50
22 ZIKVVero900 nM
27 ZIKVVero180 nM
47 ZIKVVero210 nM
27 ZIKVU87100 nM
22 DENV-as low as 86 nM
27 DENV-as low as 86 nM
47 DENV-as low as 86 nM

Antioxidant Activity

Derivatives of this compound have demonstrated notable potential as antioxidant agents. Certain synthesized compounds have been shown to exhibit significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals.

In one study, a series of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one were synthesized and evaluated for their antioxidant properties. The results indicated that some of these derivatives possess potent free radical scavenging capabilities. Specifically, compounds 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one showed encouraging antioxidant activity, comparable to the standard antioxidant ascorbic acid. Furthermore, 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one and 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) displayed excellent scavenging capacity against both DPPH and nitric oxide radicals, with activity levels reported to be much higher than that of ascorbic acid orientjchem.org. All the tested compounds were found to be as effective as ascorbic acid in scavenging DPPH radicals orientjchem.org.

The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The presence of specific substituent groups on the quinazolinone ring system can significantly influence this activity.

CompoundAntioxidant Activity against DPPHAntioxidant Activity against Nitric Oxide
3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-oneComparable to ascorbic acidComparable to ascorbic acid
3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-oneComparable to ascorbic acidComparable to ascorbic acid
2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-oneExcellent, higher than ascorbic acidExcellent, higher than ascorbic acid
3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one)Excellent, higher than ascorbic acidExcellent, higher than ascorbic acid
Table 1: Antioxidant Activity of this compound Derivatives

CNS Depressant Activity

The quinazolinone nucleus is historically associated with central nervous system (CNS) effects, with methaqualone being a well-known example of a sedative-hypnotic drug from this class nih.govmdpi.com. Modern research continues to explore this compound derivatives for their potential as CNS depressants, including sedative-hypnotic and anticonvulsant activities.

Studies have shown that substitutions at the 2nd and 3rd positions of the quinazolinone ring are crucial for CNS depressant and anticonvulsant effects ijpscr.info. A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties, with some exhibiting moderate to significant activity compared to standard drugs like diazepam nih.gov. The sedative-hypnotic potential of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones has also been investigated, with many of the synthesized compounds showing significant sedative-hypnotic effects.

The mechanism of action for the anticonvulsant activity of some quinazolinone derivatives is thought to be related to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors nih.gov.

Compound TypeObserved CNS Depressant Activity
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesModerate to significant anticonvulsant activity
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesSignificant sedative-hypnotic activity
Table 2: CNS Depressant Activity of this compound Derivatives

Anti-HIV Activity

The quest for novel antiviral agents has led to the investigation of this compound derivatives for their ability to inhibit the replication of the human immunodeficiency virus (HIV). Several studies have reported promising anti-HIV activity for this class of compounds.

One study focused on novel quinazolin-4-one-bearing phenylalanine derivatives as potent HIV capsid modulators. A number of these compounds demonstrated remarkable activity in inhibiting the replication of the HIV-1 IIIB strain, with some exhibiting submicromolar efficacy. Two compounds, in particular, were identified as highly potent HIV-1 capsid modulators with EC50 values of 0.11 μM, which is a significant improvement over the reference compounds nih.gov.

Another research effort involved the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Among the tested compounds, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells, showing a maximum protection of 15% at sub-toxic concentrations nih.gov.

CompoundTargetEC50 Value (μM)Maximum Protection (%)
Quinazolin-4-one-bearing phenylalanine derivative 1HIV-1 Capsid0.11Not Reported
Quinazolin-4-one-bearing phenylalanine derivative 2HIV-1 Capsid0.11Not Reported
6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-oneHIV-1 ReplicationNot Reported15
Table 3: Anti-HIV Activity of this compound Derivatives

Antihypertensive/Vasodilator Properties

Derivatives of 4(3H)-quinazolinone have been recognized for their cardiovascular effects, with several analogues being investigated for their potential as antihypertensive agents. Research has shown that certain this compound derivatives can induce a significant hypotensive effect.

In an in vivo study, a series of novel substituted quinazolin-4(3H)-one derivatives were screened for their antihypertensive activities. Out of eighteen synthesized compounds, seven demonstrated a hypotensive effect and also produced bradycardia (a slower than normal heart rate). These compounds exhibited better activity than the reference drug Prazosin, which acts as an α1-adrenergic blocker researchgate.netresearchgate.net. The observed effects suggest that these quinazolinone derivatives may act through mechanisms that lead to vasodilation and a reduction in heart rate.

Compound SeriesNumber of Active CompoundsObserved EffectsComparison to Prazosin
Substituted quinazolin-4(3H)-one derivatives7 out of 18Hypotensive effect and bradycardiaBetter activity
Table 4: Antihypertensive Activity of this compound Derivatives

Antiparkinsonism Activity

The neuroprotective potential of quinazolinone derivatives has been extended to the investigation of their efficacy in models of Parkinson's disease. Specific derivatives have shown promise in alleviating motor symptoms associated with this neurodegenerative disorder.

A study on several 3-amantadinyl-2-[(2-substituted benzylidenehydrazinyl)methyl]-quinazolin-4(3H)-ones revealed their potential as antiparkinsonian agents. Within this series, thiazolidinone derivatives were found to be more potent than azetidinone derivatives. The substitution with a 3,4-dimethoxyphenyl group was beneficial for the antiparkinsonian activity. The most active compound identified was 3-amantadinyl-6-bromo-2-[((3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one nih.gov. These compounds were evaluated for their effects on tremors, rigidity, hypokinesia, and catatonia in animal models.

Compound SeriesKey Structural Features for ActivityMost Active Compound
3-amantadinyl-2-[(2-substituted benzylidenehydrazinyl)methyl]-quinazolin-4(3H)-onesThiazolidinone ring, 3,4-dimethoxyphenyl substitution3-amantadinyl-6-bromo-2-[((3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one
Table 5: Antiparkinsonism Activity of this compound Derivatives

Antileukemic Activity

The cytotoxic potential of 4(3H)-quinazolinone derivatives against cancer cell lines has been a significant area of research. Specifically, their activity against leukemia cells has been demonstrated in vitro.

A series of 4(3H)-quinazolinone derivatives featuring dithiocarbamate (B8719985) side chains were synthesized and evaluated for their in vitro antitumor activity against the human myelogenous leukemia K562 cell line. Among the synthesized compounds, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate exhibited significant inhibitory activity against K562 cells, with an IC50 value of 0.5 μM nih.govsigmaaldrich.com. This potent activity highlights the potential of this structural motif for the development of new antileukemic agents.

CompoundCell LineIC50 Value (μM)
(3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioateHuman myelogenous leukemia K5620.5
Table 6: Antileukemic Activity of a 4(3H)-quinazolinone Derivative

Anti-obesity Activity

The search for effective anti-obesity agents has led to the exploration of various enzymatic targets, including pancreatic lipase (B570770), which plays a crucial role in the digestion and absorption of dietary fats. Inhibition of this enzyme is a promising strategy for weight management.

A series of novel 2, 3, and 6 substituted quinazolin-4(3H)-one derivatives were synthesized and assessed for their ability to inhibit pancreatic lipase. The results of this in vitro study were promising, with two compounds showing IC50 values of 13.13±0.84 µg/mL and 13.80±1.27 µg/mL, respectively. These values are comparable to that of Orlistat (12.72±0.97µg/mL), a well-known FDA-approved drug for the treatment of obesity that also acts by inhibiting pancreatic lipase researchgate.net. These findings suggest that this compound derivatives could be a promising scaffold for the development of new anti-obesity agents.

CompoundTarget EnzymeIC50 Value (µg/mL)
Quinazolinone Derivative 3lPancreatic Lipase13.13 ± 0.84
Quinazolinone Derivative 3mPancreatic Lipase13.80 ± 1.27
Orlistat (Reference Drug)Pancreatic Lipase12.72 ± 0.97
Table 7: Anti-obesity Activity of this compound Derivatives via Pancreatic Lipase Inhibition

Antidiabetic Activity

The antidiabetic properties of this compound derivatives have been substantiated through various in vitro and in vivo studies. These investigations have revealed their potential to modulate key biological targets involved in glucose homeostasis.

One of the primary mechanisms by which these derivatives exert their antidiabetic effect is through the inhibition of α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

A notable study focused on a series of quinazolinone derivatives synthesized from 2-ethyl-3-aminoquinazolin-4(3H)-one. These compounds were evaluated for their inhibitory activity against α-glucosidase. The results, as summarized in the table below, demonstrate the potent inhibitory effects of these derivatives.

Table 1: α-Glucosidase Inhibitory Activity of 2-ethyl-3-aminoquinazolin-4(3H)-one Derivatives

Compound IC50 (µM)
Derivative 1 215 ± 29
Derivative 2 278 ± 28
Derivative 3 250 ± 26

The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, indicate a significant potential for this class of compounds to control blood sugar levels.

Furthermore, in vivo studies have provided compelling evidence of the antihyperglycemic effects of this compound derivatives. A series of 2-sec-amino-3H-quinazolin-4-ones were synthesized and evaluated for their ability to lower blood glucose levels in a streptozotocin-induced diabetic rat model. This model mimics the conditions of type 1 diabetes.

The research identified several compounds that exhibited a significant reduction in blood glucose levels. Specifically, compounds designated as 4a, 4b, 4d, 4j, and 4o were found to be particularly effective in this animal model, showcasing their potential as orally active antihyperglycemic agents.

Table 2: In Vivo Antihyperglycemic Activity of 2-sec-amino-3H-quinazolin-4-one Derivatives

Compound Result
4a Significant reduction in blood glucose
4b Significant reduction in blood glucose
4d Significant reduction in blood glucose
4j Significant reduction in blood glucose
4o Significant reduction in blood glucose

These findings underscore the therapeutic potential of this compound derivatives as a versatile scaffold for the development of novel antidiabetic drugs. The ability of these compounds to inhibit key enzymes in carbohydrate metabolism, coupled with their demonstrated efficacy in animal models of diabetes, positions them as strong candidates for further preclinical and clinical investigation.

Computational Studies and Structure Activity Relationship Sar Elucidation

Computational Chemistry Approaches

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules. For quinazolinone derivatives, these approaches have been instrumental in elucidating their mechanisms of action and optimizing their structures for enhanced biological efficacy.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 3-Amino-4(3H)-quinazolinone, DFT calculations have been employed to determine molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. iaea.orgresearchgate.net

In one study, DFT calculations were performed at the B3LYP/6-31++G(d,p) level of theory to analyze a series of quinazolinone derivatives. nih.gov This level of theory is also used to calculate molecular reactivity parameters, chemical hardness, and softness. nih.gov The calculations help in understanding the charge transfer within the molecule by examining the HOMO and LUMO energy gaps. iaea.org For instance, the optimized bond lengths and angles calculated by DFT have shown good agreement with experimental values. researchgate.net Such studies provide a foundational understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. nih.govnih.gov

Table 1: Key Parameters from DFT Calculations for Quinazolinone Derivatives

Parameter Description Reference
Energy Gap (Egap) The difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO), indicating molecular reactivity. nih.gov
Chemical Hardness (η) A measure of resistance to deformation or change in electron distribution, calculated as η = (EHOMO – ELUMO)/2. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself, determined by χ = (EHOMO + ELUMO)/2. nih.gov
Ionization Potential (IP) The energy required to remove an electron from a neutral molecule. nih.gov

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | nih.gov |

Note: This table represents the types of parameters calculated in DFT studies of quinazolinone derivatives; specific values vary depending on the exact derivative and computational model used.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how quinazolinone-based compounds interact with biological targets, such as enzymes and receptors, at the molecular level. mdpi.comnih.gov

These studies are crucial for predicting the binding mode and affinity of a ligand within the active site of a target protein, thereby guiding the design of more potent inhibitors. nih.gov For example, docking studies have been performed to investigate the interactions of quinazolinone derivatives with targets like DNA gyrase and various kinase enzymes. nih.govnih.govnih.gov

Molecular docking simulations reveal specific interactions between the ligand (the quinazolinone derivative) and the amino acid residues of the receptor's binding site. These interactions are fundamental to the molecule's biological activity.

Key interactions identified in studies of quinazolinone derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. For instance, the oxygen atom of the quinazolinone moiety has been shown to form hydrogen bonds with residues like Arg197. nih.gov In another study, the nitrogen atom of the quinazolinone ring formed a conserved hydrogen bond with the amino acid residue Ala213 in aurora kinase A. nih.gov

Pi-Alkyl and Pi-Cation Interactions: The aromatic rings of the quinazolinone scaffold often engage in pi-stacking or pi-alkyl interactions with receptor residues. For example, interactions with Val726, Ala722, and Leu844 have been observed in the EGFR kinase. nih.gov A molecular model of the αVβ3 receptor was used to analyze how quinazolinone and arylsulfonamide groups interact with the receptor, explaining changes in potency. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score estimates the free energy of binding, with lower (more negative) values typically indicating a stronger and more favorable interaction.

For example, in a study involving novel quinazolinone Schiff base derivatives as potential DNA gyrase inhibitors, the calculated dock scores ranged from -5.96 to -8.58 kcal/mol. nih.gov The compound with the highest score of -8.58 kcal/mol was identified as the most promising candidate. nih.gov Similarly, in a study targeting aurora kinase A, the docking score (S value) was used to compare the binding affinity of a new quinazolinone derivative with a known inhibitor, where a lower S value indicated a stronger binding affinity. nih.gov These predictions are invaluable for ranking compounds and prioritizing them for further experimental testing.

Table 2: Example Docking Scores for Quinazolinone Derivatives against DNA Gyrase

Compound Dock Score (kcal/mol)
4a -7.84
4b -8.21
4c -8.58
4d -7.92
4e -8.15

Source: Data derived from studies on quinazolinone Schiff base derivatives. nih.gov

Molecular Docking Studies

Vibrational Spectroscopy and Spectroscopic Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are essential for the structural characterization of this compound and its derivatives. These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

FT-IR spectroscopy is routinely used to identify the characteristic functional groups present in newly synthesized quinazolinone compounds. The spectra are typically recorded in the range of 4000–400 cm⁻¹. mdpi.com

Key characteristic peaks observed in the FT-IR spectra of this compound and its derivatives include:

N-H Stretching: The amino (NH₂) group typically shows stretching vibrations in the region of 3461-3234 cm⁻¹. mdpi.comuin-malang.ac.id

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide in the quinazolinone ring is consistently observed around 1704-1672 cm⁻¹. mdpi.comuin-malang.ac.id

C=N Stretching: The imine bond within the heterocyclic ring structure exhibits a stretching vibration in the range of 1672-1580 cm⁻¹. uin-malang.ac.idderpharmachemica.com

C=C Aromatic Stretching: Vibrations from the benzene (B151609) ring are typically seen between 1614 cm⁻¹ and 1471 cm⁻¹. uin-malang.ac.id

C-N Stretching: The stretching vibration for the carbon-nitrogen bond is found around 1338 cm⁻¹. uin-malang.ac.id

While FT-IR is widely reported, FT-Raman data for this compound is less common in the available literature. However, Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (Amino) Stretching 3461, 3234 mdpi.comuin-malang.ac.id
C-H (Aromatic) Stretching 3074, 3012 nih.govuin-malang.ac.id
C=O (Amide) Stretching 1704, 1694, 1672 mdpi.comuin-malang.ac.iddovepress.com
C=N (Imine) Stretching 1672, 1595, 1580 nih.govuin-malang.ac.idderpharmachemica.com
C=C (Aromatic) Stretching 1614, 1471 uin-malang.ac.id

| C-N | Stretching | 1338 | uin-malang.ac.id |

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the aromatic protons of the quinazolinone core, the amino group protons, and any substituents. For instance, in a series of 3-amino-2-methylquinazolin-4(3H)-one derivatives, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The amino (NH₂) protons at position 3 usually present as a singlet, with its chemical shift being solvent-dependent. For example, in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the NH₂ protons appear as a singlet at δ 5.51 ppm in DMSO-d₆. The protons of substituents on the quinazolinone ring will have characteristic chemical shifts; for example, a methyl group at position 2 gives a singlet at around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C4) of the quinazolinone ring is typically observed at a downfield chemical shift, often around δ 161.5 ppm, as seen in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. The aromatic carbons of the fused benzene ring and any aryl substituents display signals in the range of δ 120-150 ppm. The carbon atom at position 2, directly bonded to the amino-substituted nitrogen, also shows a characteristic signal in the downfield region, reflecting its heteroatomic environment. For example, in various substituted 2-phenylquinazolin-4(3H)-ones, the C2 carbon appears around δ 148-152 ppm.

Q & A

Basic Research Question

  • Antiviral Assays : The half-leaf method evaluates tobacco mosaic virus (TMV) inhibition. Compounds like III-31 () reduce lesion formation by 68% at 500 μg/mL .
  • Anti-inflammatory Screening : COX-II inhibition assays (IC₅₀ values) and carrageenan-induced rat paw edema models are standard .
  • Anticancer Activity : MTT assays on cell lines (e.g., MCF7) measure IC₅₀, supported by flow cytometry for apoptosis detection .

How should researchers address contradictory data in synthetic yields or biological activities across studies?

Advanced Research Question
Discrepancies often arise from variations in:

  • Catalyst Systems : Lewis acids (e.g., Cu(OTf)₂) vs. Brønsted acids (e.g., acetic acid) alter reaction pathways .
  • Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while ethanol promotes cyclization .
  • Biological Assay Conditions : Differences in cell lines (e.g., MCF7 vs. HeLa) or viral strains (TMV vs. HCV) affect activity . Researchers should replicate protocols precisely and validate results with orthogonal methods (e.g., HPLC for purity, qPCR for gene expression).

What are the applications of this compound in coordination chemistry and materials science?

Advanced Research Question
The NH₂ and carbonyl groups serve as bidentate ligands for metal ions. Examples include:

  • Cu(II) Complexes : Square planar geometries with enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) .
  • Photocurrent Materials : Quinazolinone-Schiff base complexes exhibit red-shifted absorption (λₘₐₓ = 650 nm) due to extended π-conjugation, useful in organic photovoltaics .

How can green chemistry principles be applied to synthesize this compound derivatives?

Advanced Research Question

  • Electrochemical Synthesis : Undivided cells with carbon anodes enable solvent-free coupling of 2-aminobenzamide and aldehydes at room temperature, achieving 85% yield .
  • Catalyst Recycling : Cobalt(II) chloride (5 mol%) in ethanol-water mixtures reduces waste, with >90% recovery via filtration .

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3-Amino-4(3H)-quinazolinone

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